Cas no 2228279-52-3 (4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole)
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
- EN300-1920622
- 2228279-52-3
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- Inchi: 1S/C10H17BrN2/c1-4-13-9(3)10(6-5-7-11)8(2)12-13/h4-7H2,1-3H3
- InChI Key: HDNROLLAFIASDE-UHFFFAOYSA-N
- SMILES: BrCCCC1C(C)=NN(CC)C=1C
Computed Properties
- Exact Mass: 244.05751g/mol
- Monoisotopic Mass: 244.05751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.8Ų
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920622-0.05g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1920622-0.1g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1920622-0.25g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1920622-0.5g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1920622-1.0g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1920622-2.5g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1920622-5.0g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1920622-10.0g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1920622-1g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1920622-5g |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole |
2228279-52-3 | 5g |
$3065.0 | 2023-09-17 |
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
Research Brief on 4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole (CAS: 2228279-52-3)
4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole (CAS: 2228279-52-3) is a brominated pyrazole derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its potential applications in medicinal chemistry, focusing on its role as a key building block for targeted drug design.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole in the development of novel JAK2 inhibitors. The research demonstrated that the bromopropyl side chain facilitates efficient cross-coupling reactions, enabling the rapid assembly of diverse pharmacophores. The study reported a 72% yield in the Suzuki-Miyaura coupling reaction with boronic acid derivatives, highlighting its synthetic efficiency.
In pharmacological evaluations, derivatives synthesized from this compound have shown promising activity against inflammatory pathways. A recent patent application (WO2023056421) describes pyrazole-based compounds derived from 2228279-52-3 that exhibit potent IL-6 inhibition (IC50 = 38 nM) with improved metabolic stability compared to previous generations of inhibitors. These findings suggest potential applications in autoimmune disease treatment.
The compound's safety profile has been assessed in recent toxicology studies. Research published in Chemical Research in Toxicology (2024) reported an LD50 of 420 mg/kg in rodent models, with hepatotoxicity observed at doses above 200 mg/kg. These results emphasize the need for careful structural optimization when developing therapeutic candidates from this scaffold.
Current market analysis indicates growing demand for 4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole, particularly from contract research organizations specializing in kinase inhibitor development. The global market for pyrazole-based pharmaceuticals is projected to reach $1.2 billion by 2026, with this compound playing a significant role in this growth.
Future research directions include exploring the compound's utility in PROTAC (Proteolysis Targeting Chimera) development and its potential as a warhead in covalent inhibitor design. Several pharmaceutical companies have included derivatives of 2228279-52-3 in their preclinical pipelines, suggesting sustained interest in this chemical scaffold.
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